![molecular formula C17H11ClN2O2 B2630822 3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 864923-29-5](/img/structure/B2630822.png)
3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one, also known as CBP, is a potent and selective inhibitor of the protein kinase CK2. CK2 is an essential regulator of cell growth and survival, making it a promising target for cancer therapy. CBP has shown promising results in preclinical studies as an anticancer agent, and its mechanism of action and potential therapeutic applications are currently being investigated.
Wirkmechanismus
3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one inhibits the activity of CK2, a protein kinase that plays a critical role in cell growth and survival. CK2 is overexpressed in many cancer cells, making it an attractive target for cancer therapy. By inhibiting CK2, 3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one disrupts the signaling pathways that promote cancer cell growth and survival, leading to apoptosis. 3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one has also been shown to inhibit the activity of other kinases, such as AKT and ERK, which are also involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one has been shown to induce apoptosis in cancer cells, which is a key mechanism for its anticancer activity. 3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one also inhibits the activity of CK2, which regulates a wide range of cellular processes, including DNA repair, cell cycle progression, and protein synthesis. Inhibition of CK2 by 3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one leads to the disruption of these processes, ultimately resulting in cancer cell death.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in cancer and other diseases. 3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one has also been optimized for large-scale production, making it readily available for research purposes. However, 3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one has some limitations. It has poor solubility in water, which can make it difficult to work with in certain experiments. 3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one also has a relatively short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one. Another direction is the investigation of 3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one in combination with other anticancer agents, such as chemotherapy or immunotherapy. Additionally, the therapeutic potential of 3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one in other diseases, such as neurodegenerative disorders, is an area of active research. Overall, 3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one has shown promising results as an anticancer agent, and further research is needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one involves the condensation of 2-chlorobenzylamine with 2-formylbenzoic acid, followed by a cyclization reaction with 2-aminobenzofuran and 4-cyanopyridine. The resulting compound is then subjected to a series of purification steps to obtain pure 3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one. The synthesis of 3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one has been optimized to produce high yields and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that 3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer. 3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one has also been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effect on normal cells. These findings suggest that 3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one may have a therapeutic potential for cancer treatment.
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2/c18-13-7-3-1-5-11(13)9-20-10-19-15-12-6-2-4-8-14(12)22-16(15)17(20)21/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBUHNIFKOFMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)OC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.